An In-depth Technical Guide to Naluzotan Hydrochloride: Synthesis and Chemical Properties
An In-depth Technical Guide to Naluzotan Hydrochloride: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naluzotan Hydrochloride is a potent and selective 5-HT1A receptor partial agonist that has been investigated for its potential therapeutic applications in anxiety and depression. This technical guide provides a comprehensive overview of the synthesis of Naluzotan Hydrochloride, its chemical properties, and its primary signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Chemical Properties of Naluzotan Hydrochloride
Naluzotan, with the chemical name N-(3-(4-(4-(cyclohexylmethanesulfonamido)butyl)piperazin-1-yl)phenyl)acetamide, is a synthetic compound belonging to the phenylpiperazine class of drugs. The hydrochloride salt is the commonly used form in research and development.
| Property | Value | Source |
| Chemical Formula | C23H39ClN4O3S | [1][2] |
| Molecular Weight | 487.1 g/mol | [1] |
| IUPAC Name | N-(3-{4-[4-(cyclohexylmethanesulfonamido)butyl]piperazin-1-yl}phenyl)acetamide hydrochloride | N/A |
| CAS Number | 740873-82-9 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| pKa | Not explicitly found in searches. As a piperazine derivative, it will have at least two basic nitrogens. The piperazine ring nitrogens typically have pKa values in the range of 5-9. | N/A |
| Solubility | Soluble in aqueous solutions. Specific solubility values in various solvents are not readily available in the public domain. | N/A |
| Stability | Stable under standard laboratory storage conditions. Specific degradation pathways and shelf-life data are not detailed in the available literature. | N/A |
Synthesis of Naluzotan Hydrochloride
While a specific, detailed, step-by-step synthesis protocol for Naluzotan Hydrochloride is not publicly available in peer-reviewed literature, a plausible synthetic route can be constructed based on the synthesis of analogous phenylpiperazine derivatives. The following proposed synthesis is for informational purposes and would require optimization and validation.
The synthesis can be logically divided into three main stages:
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Synthesis of the core intermediate, 1-(3-aminophenyl)piperazine.
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Alkylation of the piperazine core and introduction of the cyclohexylmethanesulfonamide moiety.
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Acetylation of the aniline group and final salt formation.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(3-nitrophenyl)piperazine
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Reaction: A nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and piperazine.
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Reagents: 1-chloro-3-nitrobenzene, piperazine (excess), a base such as potassium carbonate, and a high-boiling point solvent like dimethylformamide (DMF).
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Procedure:
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To a solution of 1-chloro-3-nitrobenzene in DMF, add an excess of piperazine and potassium carbonate.
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Heat the reaction mixture at a temperature range of 100-120 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-(3-nitrophenyl)piperazine.
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Step 2: Reduction of the Nitro Group
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Reaction: Reduction of the nitro group to an amine.
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Reagents: 1-(3-nitrophenyl)piperazine, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), and a suitable solvent (e.g., ethanol or ethyl acetate).
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Procedure (Catalytic Hydrogenation):
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Dissolve 1-(3-nitrophenyl)piperazine in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C.
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Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 1-(3-aminophenyl)piperazine.
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Step 3: Synthesis of 4-bromobutyl cyclohexylmethanesulfonamide
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Reaction: Sulfonylation of 4-bromobutylamine with cyclohexylmethanesulfonyl chloride.
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Reagents: 4-bromobutylamine hydrochloride, cyclohexylmethanesulfonyl chloride, a base like triethylamine, and a solvent such as dichloromethane.
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Procedure:
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Suspend 4-bromobutylamine hydrochloride in dichloromethane and cool the mixture in an ice bath.
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Add triethylamine, followed by the dropwise addition of cyclohexylmethanesulfonyl chloride.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product.
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Step 4: Alkylation of 1-(3-aminophenyl)piperazine
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Reaction: N-alkylation of the piperazine ring.
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Reagents: 1-(3-aminophenyl)piperazine, 4-bromobutyl cyclohexylmethanesulfonamide, a base such as potassium carbonate, and a solvent like acetonitrile.
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Procedure:
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Combine 1-(3-aminophenyl)piperazine, 4-bromobutyl cyclohexylmethanesulfonamide, and potassium carbonate in acetonitrile.
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Heat the mixture to reflux and stir for several hours, monitoring by TLC.
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Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
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Purify the crude product by column chromatography.
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Step 5: Acetylation of the Aniline Group
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Reaction: N-acetylation of the primary aromatic amine.
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Reagents: The product from Step 4, acetic anhydride or acetyl chloride, a base like triethylamine or pyridine, and a solvent such as dichloromethane.
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Procedure:
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Dissolve the product from Step 4 in dichloromethane and cool in an ice bath.
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Add triethylamine followed by the dropwise addition of acetic anhydride.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Naluzotan free base.
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Step 6: Formation of the Hydrochloride Salt
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Reaction: Acid-base reaction to form the hydrochloride salt.
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Reagents: Naluzotan free base, hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).
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Procedure:
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Dissolve the Naluzotan free base in a minimal amount of a suitable solvent (e.g., ethanol).
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Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield Naluzotan Hydrochloride.
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Signaling Pathway of Naluzotan
Naluzotan is a selective partial agonist of the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.
Caption: 5-HT1A Receptor Signaling Pathway Activated by Naluzotan.
Experimental Workflow: Quality Control Analysis
A robust quality control (QC) workflow is essential to ensure the purity, identity, and quality of the synthesized Naluzotan Hydrochloride. The following diagram illustrates a typical QC workflow for an active pharmaceutical ingredient (API).
Caption: Quality Control Workflow for Naluzotan Hydrochloride API.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the purity determination of a piperazine-containing pharmaceutical compound and would require validation for Naluzotan Hydrochloride.
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Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be determined during method development. A gradient elution may be necessary to resolve all impurities.
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Sample Preparation:
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Accurately weigh a known amount of the Naluzotan Hydrochloride sample.
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Dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).
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Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
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Injection Volume: 10-20 µL.
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Detection Wavelength: Determined by analyzing the UV spectrum of Naluzotan Hydrochloride to find the wavelength of maximum absorbance.
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Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject a blank (diluent) to ensure no interfering peaks are present.
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Inject a standard solution of known concentration to determine the retention time and response factor.
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Inject the sample solution.
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Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
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Data Analysis:
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Identify the peak corresponding to Naluzotan Hydrochloride based on the retention time of the standard.
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Calculate the area of all peaks in the chromatogram.
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Determine the purity by calculating the percentage of the area of the main peak relative to the total area of all peaks (Area Percent method).
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Quantify any specified impurities using reference standards if available.
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Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of Naluzotan Hydrochloride. While a definitive, publicly available synthesis protocol is lacking, a plausible route has been outlined to guide researchers. The provided information on its chemical properties, signaling pathway, and a representative quality control workflow offers a solid foundation for professionals engaged in the research and development of this and similar compounds. Further experimental work is necessary to validate the proposed synthesis and fully characterize the physicochemical properties of Naluzotan Hydrochloride.
